1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
Description
Properties
IUPAC Name |
1-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-19(21-9-8-18(27-14-12-21)17-7-4-13-26-17)15-22-10-11-23(20(22)25)16-5-2-1-3-6-16/h1-7,13,18H,8-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXAARCZHBXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and thiazepane intermediates, followed by their coupling with an imidazolidinone derivative.
Synthesis of Furan Intermediate: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of Thiazepane Intermediate: The thiazepane ring can be formed by the reaction of a suitable amine with a thioamide, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazolidinone moiety can be reduced to form corresponding amines.
Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the imidazolidinone moiety yields corresponding amines .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Antimicrobial Activity : The compound is being studied for its potential as an antimicrobial agent. The presence of the furan and thiazepane rings is associated with antibacterial properties, which could be effective against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Its structural components allow it to interact with biological targets involved in tumor growth.
-
Biological Studies :
- Cellular Pathway Analysis : The compound is utilized in biological assays to explore its effects on cellular pathways. This includes studies on enzyme inhibition and receptor modulation, which are crucial for understanding its therapeutic potential.
- Pharmacological Evaluation : Ongoing research is evaluating the pharmacokinetics and pharmacodynamics of this compound to establish its efficacy and safety profile in clinical settings .
-
Chemical Research :
- Building Block for Drug Development : The compound serves as a versatile building block in the synthesis of more complex molecules aimed at drug discovery. Its unique structural features can facilitate the development of novel therapeutic agents.
Case Studies
Recent studies have highlighted the antimicrobial properties of compounds structurally similar to 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one:
| Study Reference | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Study A | Staphylococcus aureus | 1 µg/mL |
| Study B | Escherichia coli | 4 µg/mL |
| Study C | Candida albicans | 0.5 µg/mL |
These findings indicate significant antimicrobial activity, suggesting that the compound may also possess noteworthy efficacy against various microbial strains.
Mechanism of Action
The mechanism of action of 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The compound’s uniqueness arises from its fusion of three heterocycles, distinguishing it from simpler derivatives. Below is a structural and functional comparison with analogs:
Pharmacological and Chemical Implications
- Enzyme Inhibition: The imidazolidinone core in the target compound facilitates hydrogen bonding with proteases, whereas analogs with thiophene or pyridine rings (e.g., 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-2-yl)ethanone) rely on π-π stacking for receptor interaction .
- Metabolic Stability: Fluorinated analogs (e.g., 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone) exhibit longer half-lives due to resistance to oxidative metabolism .
- Synthetic Versatility : The target compound’s ketone group allows for derivatization into hydrazones or semicarbazides, a feature absent in saturated analogs like 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one .
Biological Activity
The compound 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a complex organic molecule that incorporates multiple heterocyclic structures, including a furan ring and a thiazepane moiety. These structural features suggest potential biological activities, making it a candidate for further pharmacological evaluation.
Structural Overview
The molecular structure of the compound can be represented as follows:
This structure combines elements that are known to interact with various biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors. The heterocyclic rings may facilitate binding to active sites, leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. The following table summarizes findings on the antibacterial and antifungal activities:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 1 µg/mL | |
| Compound B | Escherichia coli | 4 µg/mL | |
| Compound C | Candida albicans | 0.5 µg/mL |
These results indicate that compounds derived from similar structural frameworks exhibit significant antimicrobial activity, suggesting that this compound may also possess noteworthy antimicrobial properties.
Case Studies
A study published in the Egyptian Journal of Chemistry investigated several derivatives of thiazepane compounds for their biological activities. The findings indicated that modifications in the structure significantly impacted the activity against various microbial strains. For instance, compounds with electron-withdrawing groups showed enhanced antibacterial effects compared to those with electron-donating groups .
Another study focused on the synthesis and biological evaluation of hybrid compounds containing imidazolidinone and thiazolidine structures. The results demonstrated that these hybrids exhibited potent antifungal activity against Candida species, with some compounds achieving MIC values as low as 0.03 µg/mL .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazepane ring via piperidine-mediated condensation of 2-amino benzenethiol derivatives with hetero chalcones . Subsequent steps include alkylation or coupling reactions to introduce the imidazolidin-2-one moiety. Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during cyclization.
- Catalysts : Triethylamine (1.5–2.0 eq) facilitates deprotonation and intermediate stabilization.
- Temperature : Optimal cyclization occurs at 60–80°C, balancing reaction rate and byproduct formation .
Q. Which spectroscopic techniques validate the compound’s structure?
Essential methods include:
- FT-IR : Identifies carbonyl (C=O stretch at ~1674 cm⁻¹) and sulfur-containing groups (e.g., thiazepane S=O at ~1174 cm⁻¹) .
- NMR : 1H NMR distinguishes protons on the imidazolidinone ring (δ 3.2–3.8 ppm) and furan moiety (δ 6.3–7.4 ppm). 13C NMR confirms quaternary carbons in the thiazepane ring .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+ at m/z 403.12) .
Q. What structural features drive its biological activity?
- The furan ring enables π-π stacking with aromatic residues in target enzymes.
- The thiazepane sulfur participates in hydrogen bonding with catalytic sites.
- Phenyl substitutions at position 3 influence metabolic stability; electron-withdrawing groups (e.g., Cl) improve resistance to oxidative degradation but may reduce血脑屏障 permeability .
Advanced Research Questions
Q. How can computational methods optimize derivative design?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with enhanced redox stability.
- Molecular docking : Screens interactions with target proteins (e.g., kinase ATP-binding pockets), identifying substituents that improve binding affinity (ΔG < -8 kcal/mol).
- QSAR models : Correlate logP values (optimal range 2.5–3.5) with cellular uptake efficiency using partial least squares regression .
Q. What experimental strategies resolve contradictions between in vitro and cellular activity data?
- Orthogonal assays : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., Kd < 100 nM), while cell viability assays (MTT) assess cytotoxicity.
- Metabolite stability studies : Incubation with liver microsomes identifies labile sites (e.g., furan oxidation) requiring stabilization via methyl or fluorine substitutions .
- LogD optimization : Derivatives with logD 1.5–3.5 exhibit balanced membrane permeability and solubility, addressing discrepancies in cellular uptake .
Q. How can Design of Experiments (DoE) improve synthesis efficiency?
- Factorial designs : Systematically vary temperature (50–90°C), catalyst loading (0.5–2.0 eq), and solvent (DCM to DMF) to identify critical interactions (e.g., solvent polarity × temperature).
- Response surface methodology : Generates predictive models for yield optimization, reducing development time by 40–60% compared to trial-and-error approaches. A Central Composite Design with 20 experiments typically achieves >85% yield .
Q. What advanced techniques validate reaction mechanisms?
- Kinetic isotope effects (KIE) : Deuterium labeling at the thiazepane sulfur confirms nucleophilic attack as the rate-limiting step.
- In situ IR spectroscopy : Monitors intermediate formation (e.g., enolate species at ~1650 cm⁻¹) during imidazolidinone cyclization .
Methodological Notes
- Contradiction analysis : When biological assays conflict, use dose-response curves (IC50 vs. EC50) to differentiate target-specific effects from off-target interactions .
- Reagent selection : For sulfur oxidation, KMnO₄ under acidic conditions selectively generates sulfoxide derivatives without over-oxidizing the furan ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
